molecular formula C21H15F3N4OS B2424588 3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide CAS No. 387831-34-7

3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2424588
CAS No.: 387831-34-7
M. Wt: 428.43
InChI Key: JWVDVMBFXNWENQ-UHFFFAOYSA-N
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Description

3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide is a recognized potent and selective ATP-competitive inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS kinase) source . CSF1R signaling is the primary driver for the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs) and microglia. Consequently, this compound is a critical research tool for investigating the tumor microenvironment (TME), particularly in preclinical models of solid tumors where TAMs are known to promote tumor progression, immunosuppression, and angiogenesis source . By selectively inhibiting CSF1R, it induces apoptosis in macrophages and depletes TAM populations, thereby facilitating studies aimed at reversing immunosuppression and enhancing the efficacy of other anti-cancer agents like chemotherapy and immune checkpoint inhibitors. Beyond oncology, its application extends to neuroinflammatory and autoimmune disease research, as CSF1R is essential for microglia maintenance in the central nervous system, making it relevant for studying conditions like Alzheimer's disease and multiple sclerosis source . This targeted mechanism provides researchers with a precise means to dissect the specific roles of the CSF1R pathway in both immunological and neurological contexts.

Properties

IUPAC Name

3-amino-6-pyridin-4-yl-N-[[4-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4OS/c22-21(23,24)14-3-1-12(2-4-14)11-27-19(29)18-17(25)15-5-6-16(28-20(15)30-18)13-7-9-26-10-8-13/h1-10H,11,25H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVDVMBFXNWENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-6-(4-pyridinyl)-N-[4-(trifluoromethyl)benzyl]thieno[2,3-b]pyridine-2-carboxamide (CAS Number: 387831-34-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C21H15F3N4OS, with a molecular weight of 428.43 g/mol. The structure includes a thieno[2,3-b]pyridine core, which is known for its diverse biological properties. The presence of trifluoromethyl and pyridinyl groups enhances the compound's bioactivity.

PropertyValue
Molecular FormulaC21H15F3N4OS
Molecular Weight428.43 g/mol
CAS Number387831-34-7
IUPAC Name3-amino-6-pyridin-4-yl-N-[4-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide

Anti-Proliferative Activity

Research indicates that compounds similar to this compound exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies involving thieno[2,3-b]pyridine analogues have demonstrated potent inhibition of cell growth in colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines.

In a recent study, a series of thieno[2,3-b]pyridine derivatives were synthesized and evaluated for their anti-cancer properties. The results showed that several analogues inhibited cell growth by more than 85% at a concentration of 1 µM, with IC50 values determined for the most effective compounds.

Compound IDCell Line% Inhibition (1 µM)IC50 (µM)
5aHCT116>85%0.5
5hMDA-MB-231>85%0.7
5iHCT116>85%0.6
5jMDA-MB-231>85%0.8

The mechanisms underlying the anti-proliferative effects of thieno[2,3-b]pyridine derivatives are attributed to their ability to inhibit specific biological targets such as phosphoinositide-specific phospholipase C (PI-PLC). This inhibition disrupts critical signaling pathways involved in cell proliferation and survival.

Additionally, the presence of the amino group at position 3 is crucial for maintaining activity, as modifications to this group have shown to reduce efficacy significantly. The structural arrangement allows for optimal interactions with target proteins, enhancing biological activity.

Case Studies

  • Colorectal Cancer Study : A library of thieno[2,3-b]pyridine analogues was tested against HCT116 cells using a thymidine incorporation assay. The study found that compounds with specific substitutions on the phenyl ring exhibited enhanced anti-proliferative activity compared to unsubstituted analogues.
  • Breast Cancer Study : In another investigation focused on MDA-MB-231 cells, several derivatives were shown to induce apoptosis through caspase activation pathways, suggesting that these compounds may also possess pro-apoptotic properties alongside their anti-proliferative effects.

Q & A

Q. How are crystallographic data validated to ensure structural accuracy?

  • Methodological Answer : Check R-factors (R1_1 < 0.05 for high-quality data) and residual electron density maps (<0.5 eÅ3^{-3}). Validate hydrogen bonding networks (e.g., N–H⋯O interactions) using Mercury software. Cross-reference with CSD database entries for similar compounds .

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